molecular formula C29H30Cl3N3O B12710351 1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride CAS No. 110406-42-3

1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride

Cat. No.: B12710351
CAS No.: 110406-42-3
M. Wt: 542.9 g/mol
InChI Key: ULBXHWYGSDWIKS-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorophenyl and azepinyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and amines.

    Final Assembly: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: To ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepinyl or chlorophenyl groups.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Various substitution reactions can introduce different substituents, leading to derivatives with unique properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents, amines, and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups, potentially leading to new compounds with different biological activities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its effects on biological systems, including its potential as a therapeutic agent.

Medicine

    Drug Development: Due to its complex structure, the compound may be investigated for its potential as a drug candidate, particularly in areas like oncology or neurology.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This may involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Other compounds in this class may have similar structures but different substituents.

    Azepinyl Compounds: Compounds with the azepinyl group may share some biological activities.

Uniqueness

The unique combination of substituents in this compound may confer specific properties that distinguish it from other similar compounds. This can include differences in biological activity, stability, or solubility.

Properties

CAS No.

110406-42-3

Molecular Formula

C29H30Cl3N3O

Molecular Weight

542.9 g/mol

IUPAC Name

2-[1-[2-(3-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H29Cl2N3O.ClH/c30-23-12-10-22(11-13-23)20-28-26-8-1-2-9-27(26)29(35)34(32-28)25-7-4-16-33(18-15-25)17-14-21-5-3-6-24(31)19-21;/h1-3,5-6,8-13,19,25H,4,7,14-18,20H2;1H

InChI Key

ULBXHWYGSDWIKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CCC2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl

Origin of Product

United States

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